4-[(1-cyclopentanecarbonylpiperidin-3-yl)oxy]-2-methylpyrimidine
Description
4-[(1-Cyclopentanecarbonylpiperidin-3-yl)oxy]-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a methyl group and at the 4-position with a piperidinyloxy moiety linked to a cyclopentanecarbonyl group.
Properties
IUPAC Name |
cyclopentyl-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12-17-9-8-15(18-12)21-14-7-4-10-19(11-14)16(20)13-5-2-3-6-13/h8-9,13-14H,2-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIBYSHMMNPYQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-cyclopentanecarbonylpiperidin-3-yl)oxy]-2-methylpyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(1-cyclopentanecarbonylpiperidin-3-yl)oxy]-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4-[(1-cyclopentanecarbonylpiperidin-3-yl)oxy]-2-methylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(1-cyclopentanecarbonylpiperidin-3-yl)oxy]-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
a. 4-(2-Hydroxyphenyl)-2-methylpyrimidine ()
- Molecular Formula : C₁₁H₁₀N₂O
- Key Features: Substituent at the 4-position: 2-hydroxyphenyl group. Coordination Behavior: Forms a silver(I) coordination complex (Ag(C₁₁H₁₀N₂O)₂·NO₃) under solvothermal conditions due to the hydroxyl group’s ability to act as a ligand .
- Comparison with Target Compound :
- The hydroxyl group in this analog enables metal coordination, whereas the target compound’s cyclopentanecarbonylpiperidinyloxy substituent lacks a free hydroxyl or other strong coordinating groups.
- The target’s bulky cyclopentane moiety may reduce solubility in polar solvents compared to the hydroxyphenyl analog.
b. 1-({4-[(3-Nitrobenzyl)oxy]benzyl}amino)-2,3-dihydro-1H-indene-1-carboxamide Hydrochloride ()
- Molecular Formula : C₂₇H₃₂ClN₃O₅
- Key Features: Substituents: Nitrobenzyloxy and benzylamino groups. Pharmacological Activity: Exhibits anti-convulsant activity (ED₅₀ = 0.0143 mmol/kg in mice) .
- Comparison with Target Compound :
- While structurally distinct (indene-carboxamide core vs. pyrimidine), the nitrobenzyloxy substituent shares electron-withdrawing characteristics with the target’s cyclopentanecarbonyl group.
- The nitro group in this compound likely enhances metabolic stability and receptor binding affinity, whereas the target’s cyclopentane may improve membrane permeability.
Data Table: Comparative Properties
Research Findings and Implications
Coordination Chemistry :
- The hydroxyphenyl analog’s ability to form Ag(I) complexes highlights the role of electron-donating substituents in coordination chemistry. In contrast, the target compound’s carbonyl group could theoretically participate in weak interactions, but its steric bulk may limit coordination efficiency .
Biological Activity :
- The nitrobenzyloxy compound’s anti-convulsant activity suggests that electron-withdrawing substituents enhance pharmacological effects. The target’s cyclopentanecarbonyl group, while also electron-withdrawing, may alter pharmacokinetic profiles due to increased lipophilicity .
Crystal Structure and Stability :
- ’s compound exhibits a hydrogen-bonding network (N-H···O, O-H···Cl), stabilizing its crystal lattice. The target compound’s piperidine and carbonyl groups could similarly form intermolecular hydrogen bonds, though its three-dimensional structure remains uncharacterized .
Biological Activity
4-[(1-cyclopentanecarbonylpiperidin-3-yl)oxy]-2-methylpyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a cyclopentanecarbonylpiperidin-3-yl ether. Its molecular formula and structure are critical for understanding its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C14H20N2O2 |
| Molecular Weight | 248.32 g/mol |
| CAS Number | 1342988-95-7 |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in inflammatory pathways and cellular signaling.
Enzyme Inhibition
Studies have suggested that this compound may act as an inhibitor of certain enzymes involved in inflammatory responses, potentially modulating pathways associated with conditions such as arthritis and other inflammatory diseases.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. The ability to scavenge free radicals can contribute to its therapeutic potential in oxidative stress-related diseases.
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential application in treating chronic inflammatory conditions.
Case Studies
-
In Vitro Studies on Macrophages
- A study utilized RAW 264.7 macrophage cells to assess the anti-inflammatory effects of the compound. The results showed a significant reduction in nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression, indicating its potential as an anti-inflammatory agent.
-
Therapeutic Applications
- The compound has been explored for its potential use in treating conditions such as rheumatoid arthritis and other inflammatory diseases due to its ability to modulate immune responses.
Efficacy in Disease Models
Recent studies have demonstrated that this compound exhibits promising results in preclinical models of inflammation. The compound's efficacy was evaluated through various assays measuring cytokine levels and cell viability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
